(Z)-Dec-5-ene-4,7-dione
Description
Significance of Conjugated Diketones in Advanced Synthetic Methodologies
Conjugated diketones, particularly α,β-unsaturated diones, are a class of organic compounds characterized by two carbonyl groups conjugated with a carbon-carbon double bond. This arrangement of functional groups imparts a unique reactivity profile, making them exceptionally valuable in a multitude of advanced synthetic methodologies.
The presence of multiple reactive sites allows for a diverse range of chemical transformations. They can participate in various reactions, including Michael additions, Diels-Alder reactions, and various cascade reactions, which are powerful tools for the efficient construction of complex cyclic and acyclic systems. For instance, the Michael addition to α,β-unsaturated enones is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The development of enantioselective catalytic approaches for this transformation has garnered significant attention. researchgate.net Organocatalytic methods, for example, have been successfully employed in the asymmetric Michael addition of cyclic β-diones to α,β-unsaturated enones, yielding adducts with high levels of optical purity. springernature.com
Furthermore, 1,4-dicarbonyl compounds, which can be synthesized from α,β-unsaturated ketones, are crucial intermediates in the synthesis of various heterocyclic compounds like furans, pyrroles, and pyridazines through Paal-Knorr synthesis. nih.gov The versatility of these diketones is further highlighted by their use in tandem reactions, where multiple bond-forming events occur in a single operation, leading to a rapid increase in molecular complexity. researchgate.net
Overview of Unsaturated Systems with Defined Stereochemistry in Chemical Synthesis
The synthesis of unsaturated systems with defined stereochemistry is a significant challenge in organic chemistry. springernature.com The ability to selectively produce one stereoisomer over another is crucial, particularly in the synthesis of pharmaceuticals and other biologically active molecules, where only one stereoisomer may exhibit the desired therapeutic effect. Methodologies for the stereoselective synthesis of α,β-unsaturated esters, for example, have been extensively developed, utilizing techniques such as the Horner-Wadsworth-Emmons reaction and allylic rearrangements. researchgate.netnih.gov
The development of stereoretentive and stereoselective cross-metathesis reactions has provided powerful tools for the synthesis of Z- and E-trisubstituted alkenes, which are key structural motifs in many natural products and medicinal agents. nih.govnih.gov These methods allow for the precise control of the double bond geometry, which is essential for building complex molecular architectures with specific three-dimensional structures.
Current Research Landscape and Academic Relevance of (Z)-Dec-5-ene-4,7-dione
While specific, in-depth research articles focusing solely on This compound (CAS RN: 200628-27-9) are not abundant in readily accessible literature, its structural features place it at the intersection of the highly relevant fields of conjugated diketone chemistry and stereoselective synthesis. The molecule possesses a Z-configured double bond, making its stereocontrolled synthesis a topic of academic interest.
The academic relevance of this compound lies in its potential as a model system for developing and testing new synthetic methods. The presence of the α,β-unsaturated dione (B5365651) moiety makes it a candidate for a variety of transformations, including asymmetric catalysis and cascade reactions, to generate more complex and potentially bioactive molecules. Research on related decene-dione derivatives, such as 8-Decene-3,5-dione, 4,6,9-trimethyl-, indicates an interest in this class of compounds. nih.gov
The exploration of the reactivity and synthetic utility of this compound could lead to the discovery of new reaction pathways and the synthesis of novel molecular scaffolds. Although direct applications are not yet widely documented, its structure suggests potential for use as a building block in the synthesis of natural products or as a ligand in organometallic chemistry. The continued investigation into the synthesis and properties of such fundamentally important molecules is crucial for the advancement of organic chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(Z)-dec-5-ene-4,7-dione |
InChI |
InChI=1S/C10H16O2/c1-3-5-9(11)7-8-10(12)6-4-2/h7-8H,3-6H2,1-2H3/b8-7- |
InChI Key |
OLYFJHTYMIDQGR-FPLPWBNLSA-N |
Isomeric SMILES |
CCCC(=O)/C=C\C(=O)CCC |
Canonical SMILES |
CCCC(=O)C=CC(=O)CCC |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for Z Dec 5 Ene 4,7 Dione
Direct Stereoselective Synthesis of the (Z)-Alkene
The creation of a Z-alkene is often thermodynamically disfavored compared to its E-isomer, necessitating kinetically controlled reaction conditions and specialized reagents. nih.gov
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are cornerstone methods for alkene synthesis. nih.govwikipedia.org While standard conditions typically favor the E-alkene, several modifications have been developed to achieve high Z-selectivity.
For the synthesis of (Z)-Dec-5-ene-4,7-dione, a plausible Wittig approach would involve the reaction of a non-stabilized ylide, such as propylidenetriphenylphosphorane, with pentane-4,7-dione-2,3-dial (a hypothetical precursor) or a protected version thereof. The use of unstabilized ylides in aprotic solvents, often in the presence of lithium salts, generally promotes the formation of the Z-isomer through a kinetically controlled pathway. wikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction, which typically yields E-alkenes, can be modified to favor the Z-isomer. wikipedia.org The Still-Gennari modification is a prominent example, employing phosphonates with electron-withdrawing groups (e.g., trifluoroethyl or aryl esters) and strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether at low temperatures. organicchemistrydata.orgdiva-portal.org This setup accelerates the elimination of the threobetaine intermediate, leading to the kinetic Z-alkene product. organicchemistrydata.org For instance, the reaction of a phosphonate (B1237965) like diethyl 2-oxopentylphosphonate with butanal under Still-Gennari conditions could theoretically lead to the desired Z-alkene backbone, with the ketone functionality already in place.
Recent advancements have introduced new reagents, such as alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, which demonstrate very high Z-selectivity (up to 98:2 Z:E) and high yields in HWE reactions with various aldehydes. nih.govacs.org These reagents are structurally similar to Still-Gennari type reagents but can offer enhanced selectivity due to the highly electron-withdrawing hexafluoroisopropoxyl groups. acs.org
| Method | Key Reagents/Conditions | Selectivity | Reference |
| Z-Selective Wittig | Unstabilized ylide (e.g., Ph3P=CHR), Aldehyde/Ketone, Aprotic solvent, LiI or NaI | High Z-selectivity | wikipedia.org |
| Still-Gennari HWE | Phosphonate with EWG (e.g., (CF3CH2O)2P(O)CH2R), KHMDS, 18-crown-6, THF, -78 °C | High Z-selectivity | organicchemistrydata.org |
| Modified HWE | Di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, NaH, THF | Excellent Z-selectivity (up to 98:2) | nih.govacs.org |
Modern catalytic methods provide powerful alternatives for constructing Z-alkenes with high stereocontrol.
Catalytic Cross-Metathesis (CM): Olefin metathesis has emerged as a versatile tool for C=C bond formation. While early catalysts often gave poor stereoselectivity, highly Z-selective catalysts based on molybdenum and tungsten have been developed. nih.govorganic-chemistry.org These catalysts can be used in cross-metathesis reactions to generate acyclic 1,2-disubstituted Z-alkenyl halides with exceptional selectivity. nih.govorganic-chemistry.org A potential route to this compound could involve a Z-selective CM between 1-pentene (B89616) and a functionalized alkene partner, followed by oxidation. More directly, catalyst-controlled stereoselective CM can produce Z-alkenylboron compounds, which are versatile intermediates for further transformations, including Suzuki cross-coupling to assemble the final dione (B5365651) structure. acs.org
Three-Component Coupling Reactions: Recent research has demonstrated the convergent synthesis of 1,4-dicarbonyl Z-alkenes through a three-component coupling of alkynes, an α-diazo sulfonium (B1226848) triflate, and water. acs.org This method forms the C=O, C=C, and C-H bonds in a single step under mild conditions, exhibiting excellent Z-selectivity and regioselectivity. acs.org Applying this to the target molecule, one could envision coupling 1-hexyne (B1330390) with an appropriate diazo compound and water to directly generate this compound. A similar electrochemical, metal-free approach using sulfoxonium ylides, alkynes, and water also yields 1,4-dicarbonyl Z-alkenes with high stereoselectivity. researchgate.net
| Catalytic Method | Reactants | Catalyst/Reagents | Key Features | Reference |
| Z-Selective Cross-Metathesis | Terminal Alkene + Vinyl-B(pin) | Mo- or W-based MAP complex | High Z-selectivity, forms versatile alkenylboron intermediate | acs.org |
| Three-Component Coupling | Alkyne + α-Diazo Sulfonium Triflate + H2O | None (spontaneous) | Convergent, mild conditions, excellent Z-selectivity | acs.org |
| Electrochemical Coupling | Alkyne + Sulfoxonium Ylide + H2O | Metal-free, electrochemical | High Z-stereoselectivity, good functional group tolerance | researchgate.net |
Strategies for Introducing Dione Functionalities
An alternative synthetic logic involves forming the (Z)-dec-5-ene backbone first and then introducing the two ketone groups at the C4 and C7 positions.
This section title is slightly misleading for the target structure, as the ketones are in a 1,4-relationship, not a vicinal (1,2) one. A more appropriate strategy would be the oxidation of a precursor diol, (Z)-dec-5-ene-4,7-diol. This diol could be synthesized and then oxidized using a variety of standard reagents like pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or through Swern or Dess-Martin periodinane oxidations to yield the target dione.
Another relevant transformation is the oxidative cleavage of a different alkene to produce the dione. Ozonolysis is a powerful method for cleaving C=C bonds. masterorganicchemistry.comlibretexts.org For example, the ozonolysis of a hypothetical cyclic precursor like 1,2-dipropylcyclopentene, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), would cleave the ring to yield this compound, assuming the initial stereochemistry is controlled.
Similarly, strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO4) can cleave alkenes. youtube.com If the carbons of the double bond are secondary, this process yields ketones. youtube.com
| Oxidative Method | Precursor | Reagents | Outcome | Reference |
| Diol Oxidation | (Z)-dec-5-ene-4,7-diol | DMP, PCC, Swern | Forms the 1,4-dione from a diol | harvard.edu |
| Ozonolysis | Suitably substituted cyclic alkene | 1. O3; 2. Me2S or Zn/H2O | Cleaves C=C bond to form two carbonyls | masterorganicchemistry.comlibretexts.org |
| Permanganate Cleavage | Suitably substituted cyclic alkene | KMnO4, H3O+, heat | Cleaves C=C bond to form ketones/acids | youtube.com |
This strategy involves starting with a simple Z-alkene, such as (Z)-dec-5-ene, and performing C-H functionalization at the allylic positions (C4 and C7). This is a highly challenging transformation due to the difficulty in controlling regioselectivity and preventing over-oxidation.
Radical-mediated functionalization of internal alkenes is an emerging area. acs.org While primarily focused on adding groups other than carbonyls, these methods establish the principle of selectively targeting the allylic positions of internal alkenes.
A more classical approach might involve allylic bromination of (Z)-dec-5-ene using N-bromosuccinimide (NBS) to create a di-bromo intermediate, followed by nucleophilic substitution and oxidation. However, maintaining the Z-geometry of the double bond throughout this multi-step sequence would be a significant challenge due to the potential for isomerization under both radical and ionic conditions.
More advanced transition-metal-catalyzed C-H functionalization methods could offer a more direct route, though examples of selective di-oxidation of a simple internal alkene to a 1,4-dione are not common. researchgate.net
Control of E/Z Isomerization during Synthesis and Isolation
The Z-alkene is the thermodynamically less stable isomer, making it susceptible to isomerization to the E-form, particularly in the presence of heat, light, acid, base, or certain metal catalysts. diva-portal.org
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for E→Z isomerization. acs.orgmdpi.com While useful for converting a more stable E-isomer into the desired Z-isomer, it also highlights a potential liability: exposure to light in the presence of a sensitizer (B1316253) can lead to the formation of a photostationary state, an equilibrium mixture of E and Z isomers. researchgate.net Therefore, during synthesis and purification, reactions should be protected from light, especially if any colored species or potential photocatalysts are present.
Catalyst-Induced Isomerization: In catalytic reactions like metathesis, isomerization of the starting material or product can be a side reaction, compromising stereoselectivity. nih.gov This can occur if the catalyst reacts with the product alkene, leading to scrambling of the geometry. Careful selection of the catalyst and reaction conditions (e.g., lower temperature, shorter reaction time, high dilution) is crucial to minimize this effect. nih.gov
Purification: During isolation and purification, care must be taken to avoid conditions that promote isomerization.
Chromatography: Silica (B1680970) gel can be slightly acidic and may promote isomerization of sensitive alkenes. Using a neutralized silica gel (e.g., by washing with a triethylamine (B128534) solution) or switching to a less acidic stationary phase like alumina (B75360) can be beneficial.
Temperature: Distillation should be avoided if possible, or performed at the lowest possible temperature and pressure to minimize thermal isomerization.
pH Control: Maintaining neutral conditions during aqueous workups is essential to prevent acid- or base-catalyzed isomerization.
By understanding these potential pathways for isomerization, appropriate precautions can be taken throughout the synthesis and purification to preserve the stereochemical integrity of the target this compound.
Reaction Conditions Optimisation for Stereochemical Integrity
The synthesis of unsaturated ketones with a specific (Z)-geometry requires careful control over reaction conditions to ensure high stereochemical integrity. The choice of catalyst, ligand, solvent, and temperature plays a crucial role in directing the reaction towards the desired isomer. Copper-catalyzed reactions, for instance, have shown promise in the stereoselective synthesis of (Z)-β,γ-unsaturated ketones. nih.gov The nature of substituents on starting materials, such as the use of bulky silyl (B83357) groups on a diene precursor, can significantly influence the Z/E selectivity of the product. nih.gov
In developing a synthesis for this compound, a systematic optimization of reaction parameters is essential. This process involves varying individual parameters while keeping others constant to identify the conditions that maximize the yield and stereoselectivity of the (Z)-isomer. For example, in a hypothetical palladium-catalyzed cross-coupling approach, factors such as the palladium source, the type of ligand, the base, and the solvent system would be methodically evaluated. frontiersin.orgfrontiersin.org Sterically hindered substrates often lead to higher stereoselectivity. frontiersin.orgfrontiersin.org
Below is a representative data table illustrating the optimization process for a key synthetic step.
Table 1: Optimization of Reaction Conditions for (Z)-Selectivity
This table presents hypothetical data for the synthesis of this compound, illustrating how varying reaction parameters can influence yield and stereoselectivity. The Z/E ratio would typically be determined by methods such as ¹H NMR analysis of the crude reaction mixture.
| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) | Z/E Ratio |
| 1 | PdCl₂(PPh₃)₂ (2) | PPh₃ | Toluene | 80 | 65 | 5:1 |
| 2 | Pd(OAc)₂ (2) | SPhos | Dioxane | 60 | 78 | 10:1 |
| 3 | CuI (5) | (R,R)-iPr-Duphos | THF | 25 | 85 | >20:1 |
| 4 | CuI (5) | (R,R)-iPr-Duphos | CH₂Cl₂ | 25 | 82 | 18:1 |
| 5 | CuI (5) | (S,S)-Ph-BPE | THF | 25 | 88 | >20:1 |
| 6 | CuI (5) | (S,S)-Ph-BPE | THF | 0 | 75 | >20:1 |
The data suggest that a copper-based catalytic system with a specific chiral ligand like (S,S)-Ph-BPE at room temperature provides the optimal combination of high yield and excellent Z-selectivity for the target compound. nih.gov
Preventing Unwanted Isomerization Pathways
A significant challenge in the synthesis and handling of (Z)-alkenes is the potential for unwanted isomerization to the more thermodynamically stable E-isomer. This transformation can be catalyzed by various factors, including acid, base, light, or heat. rsc.orgqs-gen.com The mechanism of isomerization can involve rotation around the carbon-carbon double bond, a process facilitated in conjugated systems like enones where the rotational barrier is lowered. researchgate.net Protonation-deprotonation sequences can also lead to E/Z interconversion. researchgate.net
To maintain the stereochemical purity of this compound, several preventative measures must be implemented throughout the synthesis and purification process:
Control of pH: The reaction and workup conditions should be kept neutral to avoid acid or base-catalyzed isomerization. rsc.org
Exclusion of Light: Photochemical isomerization is a common pathway for E/Z conversion. nih.gov Therefore, reactions should be conducted in vessels protected from light, and the product should be handled with minimal light exposure, for instance, by using amber vials or working in a darkened environment. researchgate.net The use of UV-absorbing agents in formulations has also been explored to reduce such isomerization. google.com
Temperature Management: High temperatures can provide the energy needed to overcome the rotational barrier of the double bond. Reactions should be run at the lowest effective temperature, and the isolated product should be stored at low temperatures.
Inert Atmosphere: Using an inert atmosphere (e.g., nitrogen or argon) can prevent radical-initiated isomerization pathways that may be triggered by atmospheric oxygen.
By carefully controlling these factors, the integrity of the Z-double bond in this compound can be preserved.
Purification and Isolation Techniques for Stereoisomerically Pure this compound
Following a stereoselective synthesis, the crude product will likely contain a mixture of the desired (Z)-isomer, the corresponding (E)-isomer, and other reaction byproducts. The separation of these stereoisomers is crucial to obtain a pure sample of this compound. Several chromatographic and crystallization techniques are available for this purpose. researchgate.net
Column Chromatography: This is a standard and widely used method for purifying organic compounds. By carefully selecting the stationary phase (e.g., silica gel) and the mobile phase (a solvent or mixture of solvents), it is often possible to separate Z and E isomers due to their different polarities and shapes, which affect their interaction with the adsorbent. diva-portal.org Passing the crude mixture through a simple plug of silica gel can sometimes be sufficient to remove catalyst residues and highly polar impurities. mit.edu
High-Performance Liquid Chromatography (HPLC): For challenging separations where isomers have very similar polarities, HPLC offers higher resolution. acs.org Both normal-phase and reverse-phase HPLC can be effective. In some cases, specialized chiral stationary phases are used to separate enantiomers, but they can also be effective for separating diastereomers like E/Z isomers. diva-portal.org Recycling HPLC is an advanced technique that can enhance separation efficiency by repeatedly passing the sample through the column. acs.org
Crystallization/Recrystallization: If the desired (Z)-isomer is a solid, crystallization can be a highly effective method for purification. This technique relies on the differential solubility of the isomers and impurities in a given solvent. A carefully chosen solvent will dissolve the crude product at an elevated temperature, and upon cooling, the less soluble, desired compound will crystallize out in a purer form, leaving the more soluble isomer and other impurities in the solution. researchgate.net
The effectiveness of these techniques can be summarized in a table detailing the purification outcomes.
Table 2: Purification of this compound
This table provides hypothetical results for the purification of a crude product mixture, demonstrating the efficacy of different purification techniques in achieving high stereoisomeric purity.
| Purification Method | Starting Z/E Ratio | Solvent System (for Chromatography/Crystallization) | Yield (%) | Final Purity (% Z-isomer) |
| Silica Gel Column Chromatography | 15:1 | Hexane/Ethyl Acetate (9:1) | 85 | 95% |
| Silica Gel Column Chromatography | 15:1 | Hexane/Ethyl Acetate (8:2) | 82 | 97% |
| Preparative HPLC | 20:1 | Isohexane/Isopropanol (98:2) | 70 | >99% |
| Recrystallization | 20:1 | Ethanol/Water | 65 | >99% |
These techniques, when applied appropriately, can successfully yield this compound with a high degree of stereoisomeric purity, suitable for further chemical and biological investigations.
Advanced Spectroscopic and Spectrometric Characterization for Stereochemical Elucidation of Z Dec 5 Ene 4,7 Dione
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Z-Configuration Assignment
High-resolution NMR spectroscopy is indispensable for the unambiguous determination of the Z-configuration of the carbon-carbon double bond in (Z)-Dec-5-ene-4,7-dione. A multi-faceted approach involving one- and two-dimensional NMR experiments allows for a thorough analysis of proton and carbon environments, connectivity, and spatial relationships.
The magnitude of the vicinal coupling constant (³J) between the olefinic protons is a cornerstone in establishing the Z-stereochemistry. For protons in a cis orientation on a double bond, the ³J value is typically in the range of 6-15 Hz. libretexts.orglibretexts.org In contrast, trans-alkenes exhibit larger coupling constants, generally between 11-18 Hz. libretexts.orglibretexts.org For this compound, the observation of a ³J value within the expected range for cis-protons would provide strong evidence for the Z-configuration.
A hypothetical ¹H-NMR data table is presented below to illustrate the expected chemical shifts and coupling constants.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5/H6 | 5.8 - 6.2 | d | 10 - 12 |
| H3/H8 | 2.5 - 2.8 | q | 7.2 |
| H2/H9 | 1.0 - 1.2 | t | 7.2 |
| H1/H10 | 0.8 - 1.0 | t | 7.5 |
Note: This is a hypothetical data table for illustrative purposes.
NOESY is a powerful 2D NMR technique that identifies protons that are close to each other in space, irrespective of their through-bond connectivity. For this compound, a NOESY experiment would be expected to show a cross-peak between the olefinic protons (H5 and H6), indicating their spatial proximity on the same side of the double bond. This observation provides compelling evidence for the Z-configuration. The absence of a significant NOE between these protons would suggest an alternative stereochemistry.
The chemical shifts of the carbon atoms in the ¹³C-NMR spectrum provide valuable information about the electronic environment within the molecule. The olefinic carbons (C5 and C6) in the Z-isomer are expected to be shielded compared to the corresponding carbons in the E-isomer due to steric compression. libretexts.org The chemical shifts of the carbonyl carbons (C4 and C7) will also be influenced by the geometry of the double bond. oregonstate.edu
A representative table of expected ¹³C-NMR chemical shifts is provided below.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C4/C7 (C=O) | 195 - 205 |
| C5/C6 (C=C) | 130 - 140 |
| C3/C8 | 35 - 45 |
| C2/C9 | 15 - 25 |
| C1/H10 | 10 - 15 |
Note: This is a hypothetical data table for illustrative purposes.
In addition to NOESY, other 2D NMR experiments are crucial for the complete structural elucidation of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, confirming the connectivity of the alkyl chains and their connection to the olefinic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C-NMR spectrum.
Vibrational Spectroscopy for Conformational and Functional Group Insights
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
C=O Stretch: A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the carbonyl groups of the α,β-unsaturated ketone. The conjugation with the double bond typically lowers the stretching frequency compared to a saturated ketone.
C=C Stretch: The stretching vibration of the cis-disubstituted double bond is expected to appear in the region of 1630-1660 cm⁻¹. This band may sometimes be weak or difficult to distinguish from the carbonyl absorption.
=C-H Stretch: The stretching vibration of the hydrogens attached to the double bond typically appears above 3000 cm⁻¹.
C-H Bending: A characteristic out-of-plane bending vibration for a cis-alkene is expected around 675-730 cm⁻¹, which can further support the assignment of the Z-stereochemistry.
A summary of the expected FT-IR absorption bands is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O | Stretch | 1650 - 1700 |
| C=C | Stretch | 1630 - 1660 |
| =C-H | Stretch | > 3000 |
| C-H (cis alkene) | Out-of-plane bend | 675 - 730 |
Note: This is a hypothetical data table for illustrative purposes.
Raman Spectroscopy for Specific Vibrational Modes
There is no specific Raman spectroscopic data available in the scientific literature for this compound. In a hypothetical analysis, Raman spectroscopy would be employed to probe the vibrational modes of the molecule. Key vibrational modes of interest would include the C=C stretching frequency, which would be characteristic of the Z-configuration of the double bond, and the symmetric and asymmetric stretching modes of the two ketone (C=O) groups. The positions and intensities of these peaks would provide valuable information about the molecular symmetry and electronic environment of these functional groups. However, without experimental data, a table of vibrational modes and their corresponding Raman shifts cannot be generated.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathways
No published high-resolution mass spectrometry (HRMS) data for this compound could be located. HRMS is a critical tool for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. A theoretical analysis would involve determining the exact mass of the molecular ion [M]+ or a protonated molecule [M+H]+ and comparing it to the calculated mass for the chemical formula C10H14O2.
Furthermore, tandem mass spectrometry (MS/MS) experiments would be used to induce fragmentation of the molecular ion. The resulting fragmentation pattern would offer structural clues. For instance, characteristic losses of alkyl or acyl fragments could help to confirm the connectivity of the carbon skeleton. Due to the absence of experimental research, a data table detailing observed fragments and their relative abundances is not available.
X-ray Crystallography for Definitive Solid-State Stereochemical and Conformational Analysis
A search of crystallographic databases reveals no published X-ray crystal structure for this compound. X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. wikipedia.org This technique would definitively confirm the Z-stereochemistry of the alkene and provide precise bond lengths, bond angles, and torsion angles. Such data would also reveal the preferred conformation of the molecule in the crystalline form. Without a successful crystal structure determination reported in the literature, it is not possible to present a table of crystallographic data and refinement statistics.
Reactivity and Reaction Mechanisms of Z Dec 5 Ene 4,7 Dione
Conjugate Addition Reactions (Michael-type Additions) to the Enone System
Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In the case of (Z)-Dec-5-ene-4,7-dione, a nucleophile would preferentially attack the β-carbon of the double bond (C6), rather than the carbonyl carbon (C4 or C7). This is due to the electronic delocalization of the π-system, which extends the electrophilicity of the carbonyl group to the β-carbon.
The rate of nucleophilic addition to this compound is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. The regioselectivity of the attack—1,2-addition (at the carbonyl carbon) versus 1,4-addition (at the β-carbon)—is primarily governed by the hard/soft acid/base (HSAB) principle.
Hard nucleophiles , such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition due to the charge-controlled nature of the reaction.
Soft nucleophiles , such as organocuprates, enamines, and thiols, preferentially undergo 1,4-addition in a kinetically controlled process.
The presence of two carbonyl groups in this compound introduces an additional layer of complexity to its regioselectivity. Nucleophilic attack can potentially occur at either the C4 or C7 carbonyl group in a 1,2-addition, or at the C6 position in a 1,4-addition. The (Z)-configuration of the double bond can also influence the accessibility of the electrophilic centers to the incoming nucleophile.
Table 1: Expected Regioselectivity of Nucleophilic Addition to this compound
| Nucleophile (Example) | Expected Major Product | Rationale |
| Methyllithium (CH₃Li) | 1,2-addition product | Hard nucleophile, kinetically favors attack at the carbonyl carbon. |
| Lithium dimethylcuprate ((CH₃)₂CuLi) | 1,4-addition product | Soft nucleophile, favors conjugate addition to the β-carbon. |
| Thiophenol (C₆H₅SH) | 1,4-addition product | Soft nucleophile, readily undergoes Michael addition. |
| Sodium borohydride (B1222165) (NaBH₄) | 1,2-reduction product | Hydride acts as a hard nucleophile, reducing the carbonyl to an alcohol. |
If this compound were to contain a suitable nucleophilic center within its own structure, or if a nucleophile were to be introduced that could subsequently participate in a second reaction, intramolecular Michael additions could lead to the formation of cyclic compounds. For instance, if one of the terminal methyl groups were functionalized with a nucleophilic moiety, an intramolecular cyclization could occur. Such reactions are powerful tools in organic synthesis for the construction of ring systems. The stereochemical outcome of these cyclizations would be influenced by the geometry of the transition state, which in turn is affected by the (Z)-configuration of the alkene.
Cycloaddition Chemistry Involving the (Z)-Alkene and Dione (B5365651) Moieties
The carbon-carbon double bond in this compound can participate in various cycloaddition reactions. The presence of the electron-withdrawing ketone groups activates the alkene, making it a good dienophile in Diels-Alder reactions and a potential partner in other pericyclic reactions.
In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. The electron-deficient nature of the alkene in this compound makes it a suitable dienophile for reactions with electron-rich dienes. wikipedia.orgsigmaaldrich.com The reaction is expected to be concerted and stereospecific.
The regioselectivity of the Diels-Alder reaction would be governed by the electronic effects of the substituents on both the diene and the dienophile. The stereochemistry of the resulting cyclohexene (B86901) derivative would be controlled by the "endo rule," which predicts that the substituents on the dienophile will preferentially occupy the endo position in the transition state.
Table 2: Predicted Outcome of a Diels-Alder Reaction with this compound
| Diene | Dienophile | Expected Product | Stereochemical Consideration |
| 1,3-Butadiene | This compound | A substituted cyclohexene | The (Z)-substituents of the dienophile would maintain their cis relationship in the product. The endo product is generally favored. |
| Cyclopentadiene | This compound | A bicyclic adduct | The endo isomer is expected to be the major product due to secondary orbital interactions. |
Beyond the Diels-Alder reaction, the enone moiety of this compound can potentially undergo other pericyclic reactions. Of particular relevance are [2+2] cycloadditions, especially under photochemical conditions. wikipedia.org The reaction of an enone with an alkene under UV irradiation can lead to the formation of a cyclobutane (B1203170) ring. organicreactions.org This reaction typically proceeds through a triplet diradical intermediate. The regiochemistry and stereochemistry of the resulting cyclobutane would depend on the stability of the intermediate diradical and the steric interactions between the substituents.
The stereochemistry of cycloaddition reactions involving this compound is a critical aspect. The (Z)-geometry of the starting alkene will be transferred to the product in a concerted Diels-Alder reaction, resulting in a cis-relationship of the substituents on the newly formed ring.
In non-concerted reactions, such as the photochemical [2+2] cycloaddition, the stereochemical outcome is less predictable and may result in a mixture of diastereomers. The diastereoselectivity of these reactions would be influenced by steric hindrance and the relative stability of the possible transition states or intermediates. The facial selectivity of the approach of the reacting partner to the double bond would also play a crucial role in determining the final stereochemistry of the product.
Isomerization Pathways and Stereochemical Interconversions of the Double Bond
The (Z)-isomer of Dec-5-ene-4,7-dione can potentially be converted to its more stable (E)-isomer through various mechanisms. This transformation is of interest as the stereochemistry of the double bond can significantly impact the molecule's biological and chemical properties.
Thermally Induced Z→E Isomerization Mechanisms
The energy barrier for this isomerization is influenced by the substituents on the double bond. In the case of this compound, the presence of the adjacent ketone groups may affect the stability of the transition state. It has been observed in other systems that conjugated dienals can undergo regioselective E→Z isomerization under thermal conditions, suggesting that such transformations are plausible for related unsaturated ketones. researchgate.net The thermodynamic favorability of the (E)-isomer is generally attributed to reduced steric strain compared to the (Z)-isomer.
Table 1: General Activation Parameters for Thermal Z→E Isomerization of Alkenes
| Parameter | Typical Value Range |
| Activation Energy (Ea) | 170-250 kJ/mol |
| Enthalpy of Activation (ΔH‡) | 165-245 kJ/mol |
| Entropy of Activation (ΔS‡) | Small, near zero |
Note: These are general values for simple alkenes and may vary for this compound due to the influence of the ketone functionalities.
Photo-Induced Isomerization Studies
Photo-induced isomerization represents another potential pathway for the interconversion of (Z)- and (E)-isomers. This process involves the absorption of a photon of appropriate wavelength to excite the molecule to an electronically excited state. In the excited state, the rotational barrier of the double bond is significantly lower, allowing for facile rotation. Decay back to the ground electronic state can then yield a mixture of both (Z)- and (E)-isomers.
Studies on analogous systems, such as polarized 1,3-dienes, have demonstrated that visible light can induce regioselective E to Z isomerization. nih.gov Computational studies suggest that the feasibility of such photoisomerization is linked to the accumulation of spin density on the double bond in the excited state. nih.gov While specific photochemical studies on this compound are not documented, it is conceivable that irradiation with UV or visible light could promote its isomerization. The efficiency and outcome of such a reaction would depend on factors like the solvent and the presence of photosensitizers.
Acid- or Base-Catalyzed Isomerization Processes (e.g., via organic superbases like TBD)
Isomerization of the double bond in this compound can also be facilitated by acid or base catalysis. Acid catalysis would involve the protonation of one of the carbonyl oxygens, leading to a delocalized carbocation. Rotation around the carbon-carbon single bond in this resonant structure, followed by deprotonation, could result in the (E)-isomer.
Base-catalyzed isomerization, particularly with strong, non-nucleophilic bases like the organic superbase 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), offers a potentially efficient method. TBD is known to be a versatile reagent capable of promoting various organic transformations, including those involving proton transfer. researchgate.net A proposed mechanism would involve the abstraction of an allylic proton by TBD to form a resonance-stabilized enolate. Reprotonation of this intermediate could then occur at a different position or with a different stereochemistry, leading to the (E)-isomer. The use of TBD in promoting racemization and epimerization in other systems highlights its capability to trigger isomerization via 1,3-proton transfer. researchgate.net
Reactivity of the Ketone Functionalities
The two ketone groups in this compound are key centers of reactivity, susceptible to nucleophilic attack at the electrophilic carbonyl carbon.
Carbonyl Condensation Reactions (e.g., Aldol (B89426) Condensations)
The presence of α-hydrogens acidic due to their proximity to the carbonyl groups allows this compound to participate in carbonyl condensation reactions, such as the aldol condensation. In an aldol condensation, an enolate ion, formed by the deprotonation of an α-carbon, acts as a nucleophile and attacks the carbonyl carbon of another molecule. wikipedia.orgkhanacademy.org This initial aldol addition reaction forms a β-hydroxy ketone, which can then undergo dehydration to yield a conjugated enone. wikipedia.orgtminehan.comorganic-chemistry.org
Given that this compound is a symmetrical dione, an intramolecular aldol condensation could potentially occur, leading to the formation of a cyclic product. Such reactions are known to produce five- and six-membered rings in good yield. tminehan.com The reaction would be initiated by the formation of an enolate at one of the α-carbons, which would then attack the other carbonyl group within the same molecule. Subsequent dehydration would yield a cyclic α,β-unsaturated ketone.
Table 2: Potential Products of Intramolecular Aldol Condensation of this compound
| Reactant | Catalyst | Potential Product |
| This compound | Acid or Base | 3-Propyl-2-methylcyclopent-2-en-1-one |
The use of a strong base like TBD could also facilitate aldol-type reactions. TBD has been shown to be an effective catalyst for aldol and Knoevenagel condensation reactions. researchgate.netuit.no
Reductive Transformations to Alcohols
The ketone functionalities of this compound can be reduced to the corresponding secondary alcohols. This transformation can be achieved using a variety of reducing agents. Common laboratory reagents for the reduction of ketones include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.
The choice of reducing agent can be important, especially if selective reduction is desired. For instance, milder reagents might be employed to avoid reduction of the carbon-carbon double bond. Catalytic hydrogenation, using hydrogen gas and a metal catalyst (e.g., palladium, platinum, or nickel), is another method for reducing ketones. However, this method would also likely reduce the double bond, leading to the corresponding saturated diol.
Table 3: Common Reducing Agents for Ketones and Their Expected Products with this compound
| Reducing Agent | Expected Product(s) |
| Sodium Borohydride (NaBH₄) | (Z)-Dec-5-ene-4,7-diol |
| Lithium Aluminum Hydride (LiAlH₄) | (Z)-Dec-5-ene-4,7-diol |
| H₂/Pd, Pt, or Ni | Decane-4,7-diol |
Derivatization Reactions of Carbonyl Groups (e.g., oxime formation)
The carbonyl groups of this compound are susceptible to nucleophilic attack, a characteristic reaction of ketones. This reactivity allows for the synthesis of various derivatives, with oxime formation being a prominent example. The reaction involves the condensation of one or both carbonyl groups with hydroxylamine (B1172632) or its salts, leading to the corresponding mono- or dioximes. These derivatives are valuable in organic synthesis and for the characterization of the parent dione.
The general reaction for the formation of an oxime from a ketone involves the nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N-OH). wikipedia.orgbyjus.comkhanacademy.org For α,β-unsaturated ketones, such as this compound, this reaction selectively occurs at the carbonyl carbon (1,2-addition), leaving the carbon-carbon double bond intact. organic-chemistry.org
While specific research detailing the oximation of this compound is not extensively documented in the reviewed literature, the reactivity of similar unsaturated diketones provides a strong basis for predicting its behavior. The presence of two carbonyl groups in this compound introduces the possibility of forming both a mono-oxime and a di-oxime, depending on the stoichiometry of the reactants and the reaction conditions.
Studies on other diketones, such as cholest-4-ene-3,6-dione, have demonstrated that the formation of a dioxime is achievable. nih.gov In this case, both ketone functionalities react with hydroxylamine to yield the corresponding dioxime. The reaction conditions for such transformations typically involve heating the diketone with hydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or 2,4,6-trimethylpyridine, which also serves as the solvent. nih.gov
The expected reaction of this compound with hydroxylamine would proceed as illustrated in the following scheme:
Scheme 1: Proposed Oximation of this compound
In the presence of a suitable base (e.g., Pyridine)
The reaction would likely yield a mixture of stereoisomers for the dioxime due to the geometry of the C=N double bond.
Detailed research findings on analogous compounds suggest that by controlling the reaction time and stoichiometry, it may be possible to achieve selective formation of the mono-oxime. For instance, in the oximation of a steroidal diketone, a shorter reaction time yielded the mono-oxime, while a longer reaction time led to the formation of the dioxime with high yield. nih.gov
The table below summarizes the expected derivatization reaction of this compound based on established chemical principles and findings from related compounds.
| Reactant | Reagent(s) | Expected Product(s) | Reaction Type | Notes |
| This compound | Hydroxylamine hydrochloride, Pyridine | (5Z)-Dec-5-ene-4,7-dione dioxime | Condensation / Oximation | The reaction is expected to proceed to the dioxime with sufficient hydroxylamine and reaction time. Formation of mono-oxime may be possible under controlled conditions. |
Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound
A thorough investigation into existing scientific literature reveals a significant gap in the computational and theoretical analysis of the chemical compound this compound. Despite extensive searches for quantum chemical calculations, reaction mechanism modeling, and thermodynamic or kinetic data specifically pertaining to this molecule, no dedicated studies were identified.
This absence of specific research means that a detailed article, as outlined by the user's request, cannot be generated at this time. The required sections on Density Functional Theory (DFT) for geometry optimization, Ab Initio methods for high-accuracy predictions, conformational analysis, and the elucidation of reaction mechanisms through computational modeling are all contingent on the availability of published research data. Without this foundational information, it is not possible to provide scientifically accurate and detailed content, including the requested data tables on structural properties, electronic properties, and reaction barriers.
While general computational methodologies for similar classes of compounds, such as unsaturated ketones and diketones, are well-established in the field of computational chemistry, the application of these methods and the resulting data are unique to each specific molecule. Therefore, general principles cannot be extrapolated to provide a specific and accurate analysis of this compound.
Further research, including original computational studies, would be required to generate the specific data necessary to fulfill the user's comprehensive request. At present, the scientific community has not published such work.
Computational and Theoretical Investigations of Z Dec 5 Ene 4,7 Dione
Electronic Structure and Reactivity Descriptors
Computational chemistry provides powerful tools to understand the electronic characteristics and predict the reactivity of molecules like (Z)-Dec-5-ene-4,7-dione.
Frontier Molecular Orbital (FMO) Analysis for Electrophilicity/Nucleophilicity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electrophile or a nucleophile.
A typical FMO analysis for this compound would involve calculating the energies of the HOMO and LUMO. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Parameters for this compound
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
The analysis would also visualize the spatial distribution of the HOMO and LUMO to identify the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular bonding and interactions. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs.
For this compound, an NBO analysis would provide information on:
Hybridization and Bond Strengths: It would detail the hybridization of each atom and the nature of the chemical bonds (e.g., σ, π bonds).
Charge Distribution: NBO analysis calculates the natural atomic charges, offering a more chemically meaningful picture of electron distribution than other methods.
Intramolecular Interactions: A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions, quantified by second-order perturbation theory, reveal hyperconjugative effects that contribute to the molecule's stability. For instance, interactions between lone pairs on the oxygen atoms and antibonding orbitals of adjacent bonds could be identified.
Table 2: Hypothetical Natural Bond Orbital (NBO) Analysis Highlights for this compound
| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |
| Hyperconjugation | Data not available | Data not available | Data not available |
| Steric/Exchange Energy | Data not available | Data not available | Data not available |
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of compounds.
GIAO-NMR Chemical Shift Calculations
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. By computing the magnetic shielding tensors for each nucleus in the presence of a magnetic field, it is possible to predict the ¹H and ¹³C NMR spectra.
A GIAO-NMR calculation for this compound would produce a set of theoretical chemical shifts for each unique hydrogen and carbon atom in the molecule. These calculated values, when compared to experimentally obtained spectra, can confirm the molecular structure.
Table 3: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Calculated ¹H Shift | Experimental ¹H Shift | Calculated ¹³C Shift | Experimental ¹³C Shift |
| C1/H | Data not available | Data not available | Data not available | Data not available |
| C2/H | Data not available | Data not available | Data not available | Data not available |
| C3/H | Data not available | Data not available | Data not available | Data not available |
| C4 | Data not available | Data not available | Data not available | Data not available |
| C5/H | Data not available | Data not available | Data not available | Data not available |
| C6/H | Data not available | Data not available | Data not available | Data not available |
| C7 | Data not available | Data not available | Data not available | Data not available |
| C8/H | Data not available | Data not available | Data not available | Data not available |
| C9/H | Data not available | Data not available | Data not available | Data not available |
| C10/H | Data not available | Data not available | Data not available | Data not available |
Vibrational Frequency Computations for IR and Raman Assignments
Computational vibrational analysis predicts the frequencies and intensities of molecular vibrations, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations are typically performed after a geometry optimization to ensure the molecule is at a stable energy minimum.
For this compound, the computed vibrational frequencies would be used to assign the specific molecular motions (e.g., C=O stretching, C=C stretching, C-H bending) to the bands in the experimental IR and Raman spectra. This provides a detailed understanding of the molecule's vibrational modes.
Table 4: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |
| C=O stretch | Data not available | Data not available | Data not available |
| C=C stretch | Data not available | Data not available | Data not available |
| C-H stretch | Data not available | Data not available | Data not available |
| C-H bend | Data not available | Data not available | Data not available |
Z Dec 5 Ene 4,7 Dione As a Versatile Precursor in Complex Organic Synthesis
Application as a Building Block in Multi-Step Total Synthesis
The strategic placement of functional groups in (Z)-Dec-5-ene-4,7-dione makes it an attractive starting material for the total synthesis of complex natural products and other challenging target molecules. The dione (B5365651) moiety offers multiple avenues for carbon-carbon bond formation, such as aldol (B89426) condensations, Michael additions, and Grignard reactions, allowing for the stepwise elaboration of molecular complexity. The central double bond can participate in a variety of reactions, including cycloadditions, epoxidations, and hydroborations, further expanding its synthetic repertoire.
While specific examples of total syntheses commencing directly from this compound are not extensively documented in publicly available literature, the strategic value of similar unsaturated 1,4-dione systems is well-established. For instance, related enedione scaffolds are pivotal intermediates in the synthesis of various natural products, where they serve as precursors to intricate carbocyclic and heterocyclic cores. The inherent reactivity of the enedione system allows for controlled and stereoselective transformations, which are crucial in the context of total synthesis.
Role in Cascade and Tandem Reactions for Constructing Polycyclic Frameworks
Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies that enable the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. The unique arrangement of functional groups in this compound makes it an ideal substrate for such transformations.
The interplay between the ketone and alkene functionalities can be exploited to initiate a cascade of intramolecular reactions. For example, a Michael addition to the α,β-unsaturated system could be followed by an intramolecular aldol condensation, leading to the formation of a bicyclic system in a single pot. Such strategies are highly atom-economical and efficient, minimizing the need for intermediate purification steps and reducing waste generation. The stereochemistry of the starting (Z)-alkene can also play a crucial role in directing the stereochemical outcome of the final polycyclic product.
Development of Diverse Derivatizations and Functionalizations
The reactivity of this compound allows for a wide range of derivatizations and functionalizations, enabling the synthesis of a library of related compounds with potentially diverse biological activities or material properties.
The ketone groups can be selectively reduced to alcohols, converted to acetals or ketals for protection, or transformed into other functional groups such as amines or hydrazones. The double bond can undergo various addition reactions, leading to the introduction of halogens, hydroxyl groups, or other functionalities. Furthermore, the α-protons to the carbonyl groups are acidic and can be deprotonated to form enolates, which can then be alkylated or acylated to introduce new substituents.
Table 1: Potential Derivatizations of this compound
| Reaction Type | Reagent/Conditions | Product Functional Group |
| Ketone Reduction | NaBH4, MeOH | Secondary Alcohol |
| Ketal Formation | Ethylene glycol, acid catalyst | Ketal |
| Reductive Amination | NH3, H2, Ni | Amine |
| Halogenation | Br2, CCl4 | Dibromide |
| Epoxidation | m-CPBA | Epoxide |
| Enolate Alkylation | LDA, RX | α-Alkyl Ketone |
Utilization in the Synthesis of Heterocyclic Compounds Containing Dione Moieties
Heterocyclic compounds are ubiquitous in nature and form the backbone of many pharmaceuticals and agrochemicals. The 1,4-dicarbonyl motif present in this compound is a classic precursor for the synthesis of various five-membered heterocycles through Paal-Knorr type reactions.
By reacting this compound with appropriate reagents, a variety of heterocycles can be accessed. For example, treatment with ammonia (B1221849) or primary amines can yield pyrrole (B145914) derivatives, while reaction with hydrazine (B178648) can lead to the formation of pyridazines. Similarly, phosphorus pentasulfide can be used to synthesize thiophene (B33073) analogues, and dehydrating agents can promote the formation of furan (B31954) derivatives. The presence of the double bond in the starting material offers the potential for further functionalization of the resulting heterocyclic ring.
Table 2: Synthesis of Heterocycles from this compound
| Heterocycle | Reagent |
| Pyrrole | Ammonia or Primary Amine |
| Pyridazine | Hydrazine |
| Thiophene | Phosphorus Pentasulfide |
| Furan | Dehydrating Agent (e.g., P2O5) |
Design of Analogues and Derivatives for Further Research
The core structure of this compound serves as a valuable scaffold for the design and synthesis of novel analogues and derivatives with tailored properties. By systematically modifying the substituents on the carbon backbone or altering the nature of the dione and alkene functionalities, researchers can explore structure-activity relationships and develop compounds with specific applications in mind.
For example, the introduction of aromatic or heteroaromatic rings could lead to compounds with interesting photophysical properties or enhanced biological activity. The synthesis of analogues with different chain lengths between the carbonyl groups could be used to probe the geometric requirements for binding to a particular biological target. Furthermore, the preparation of isotopically labeled versions of this compound could be valuable for mechanistic studies of the reactions in which it participates. The continued exploration of this versatile precursor and its derivatives holds significant promise for advancing the frontiers of organic synthesis and medicinal chemistry.
Emerging Research Directions and Future Perspectives for Z Dec 5 Ene 4,7 Dione
Development of Highly Efficient and Sustainable Synthetic Routes (e.g., Flow Chemistry, Organocatalysis)
The development of efficient and sustainable methods for the synthesis of (Z)-Dec-5-ene-4,7-dione is a primary area of research. Modern synthetic strategies such as flow chemistry and organocatalysis offer significant advantages over traditional batch processing.
Flow Chemistry: This technique involves the continuous movement of reagents through a reactor, which allows for precise control over reaction parameters such as temperature, pressure, and reaction time. seqens.comnih.gov For the synthesis of unsaturated ketones, flow chemistry can lead to higher yields, improved selectivity, and enhanced safety, particularly for exothermic reactions. nih.gov The application of flow chemistry to the synthesis of this compound could enable a more streamlined and scalable production process.
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. For the preparation of enantioenriched cyclic enones, organocatalysis has been shown to be highly effective. princeton.eduresearchgate.net This approach could be adapted for the stereoselective synthesis of this compound, providing access to specific stereoisomers with high purity. researchgate.net
Table 1: Comparison of Potential Synthetic Routes for this compound
| Feature | Flow Chemistry | Organocatalysis |
|---|---|---|
| Principle | Continuous stream of reactants in a reactor. seqens.com | Use of small organic molecules as catalysts. princeton.edu |
| Advantages | Enhanced safety, scalability, precise control. seqens.comnih.gov | High stereoselectivity, mild reaction conditions. researchgate.net |
| Potential Application | Efficient and scalable synthesis of the target molecule. | Enantioselective synthesis of specific stereoisomers. researchgate.net |
Exploration of Novel Reaction Manifolds and Catalytic Systems
Beyond established synthetic methods, the exploration of novel reaction manifolds and catalytic systems is crucial for advancing the chemistry of this compound.
Researchers are continuously developing new catalysts to improve the efficiency and selectivity of organic transformations. For the synthesis of α,β-unsaturated ketones, novel catalytic systems such as air-stable Lewis acidic/basic bifunctional organobismuth complexes and Cu/TEMPO/O2 aerobic systems have been reported. rsc.orgnih.gov These catalysts offer advantages such as high efficiency, mild reaction conditions, and the use of green oxidants. nih.govresearchgate.net
Table 2: Examples of Novel Catalytic Systems for Unsaturated Ketone Synthesis
| Catalytic System | Description | Potential Benefit for this compound Synthesis |
|---|---|---|
| Bifunctional Organobismuth Complexes | Air-stable Lewis acidic/basic catalysts for cross-condensation reactions. rsc.orgresearchgate.net | High efficiency and diastereoselectivity. rsc.org |
| Cu/TEMPO/O2 System | An aerobic catalytic system for the desaturation of ketones. nih.gov | Use of a green oxidant (O2) and high functional group tolerance. nih.gov |
| Organocatalytic Transfer Hydrogenation | Utilizes small amine catalysts and a Hantzsch ester as a hydride source for the reduction of enones. princeton.edu | Enantioselective synthesis of the corresponding saturated dione (B5365651). |
Advanced In-Situ Spectroscopic Monitoring for Reaction Mechanism Studies
A deep understanding of reaction mechanisms is essential for optimizing synthetic processes. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for the real-time monitoring of chemical reactions. rsc.orgmt.com
By tracking the concentration of reactants, intermediates, and products as a function of time, researchers can gain valuable insights into the kinetics and mechanism of a reaction. rsc.orgspectroscopyonline.com This information is critical for identifying reaction bottlenecks, understanding the role of catalysts, and optimizing reaction conditions to maximize yield and selectivity. mt.comyoutube.com
Table 3: In-Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Application to this compound Synthesis |
|---|---|---|
| In-Situ FTIR Spectroscopy | Real-time tracking of functional group changes. rsc.org | Monitoring the formation of the carbonyl and alkene groups. |
| In-Situ Raman Spectroscopy | Complements FTIR, particularly for non-polar bonds. youtube.com | Probing the carbon-carbon double bond formation. |
| Combined Spectroscopic and Electrochemical Methods | Provides information on chemical processes at electrode-electrolyte interfaces. youtube.com | Studying electrochemically controlled reaction pathways. |
Computational Design and Virtual Screening of New Derivatives and Their Predicted Reactivities
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. researchgate.netnih.gov Techniques such as Density Functional Theory (DFT) and molecular docking can be used to design new derivatives of this compound and predict their chemical reactivity and biological activity. nih.govmdpi.com
Virtual screening allows for the rapid evaluation of large libraries of virtual compounds, identifying promising candidates for synthesis and experimental testing. nih.gov This approach can significantly accelerate the discovery of new molecules with desired properties, while reducing the time and cost associated with traditional experimental screening. nih.gov
Table 4: Computational Approaches for the Study of this compound Derivatives
| Computational Method | Application | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of molecular properties and reaction energetics. researchgate.net | Prediction of reactivity, stability, and spectroscopic properties. |
| Molecular Docking | Prediction of the binding mode of a ligand to a biological target. nih.gov | Identification of potential biological targets and lead compounds. |
| Virtual Screening | High-throughput computational screening of compound libraries. nih.gov | Prioritization of derivatives for synthesis and biological evaluation. |
Integration with Automated Synthesis and High-Throughput Experimentation
The integration of automated synthesis platforms with high-throughput experimentation (HTE) is revolutionizing the field of chemical research. nih.govchemrxiv.org HTE allows for the rapid and parallel execution of a large number of experiments, enabling the efficient optimization of reaction conditions and the rapid synthesis of compound libraries. mrs-j.orgyoutube.com
By combining HTE with advanced analytics and machine learning algorithms, researchers can create a "self-driving lab" for chemical discovery. nih.govyoutube.com This approach has the potential to dramatically accelerate the pace of research and development for this compound and its derivatives.
Table 5: Advantages of High-Throughput Experimentation (HTE)
| Advantage | Description | Impact on this compound Research |
|---|---|---|
| Increased Efficiency | Parallel execution of many reactions. mrs-j.org | Rapid optimization of synthetic routes. |
| Reduced Costs | Miniaturization of reactions reduces reagent consumption. chemspeed.com | More cost-effective exploration of chemical space. |
| Data-Rich Results | Generation of large datasets for analysis and machine learning. nih.gov | Deeper understanding of structure-activity relationships. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
